molecular formula C12H12Fe2O18 B1599040 Ferric tartrate CAS No. 2944-68-5

Ferric tartrate

Cat. No.: B1599040
CAS No.: 2944-68-5
M. Wt: 555.90 g/mol
InChI Key: SFOKDWPZOYRZFF-YDXPQRMKSA-H
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Description

Ferric tartrate is a chemical compound and the iron (III) salt of tartaric acid. It has been historically used for various purposes, including as a steel medicine during the 19th and early 20th centuries . The compound is usually prepared by digesting tartarated iron in a pint of sherry for 30 days .


Synthesis Analysis

This compound can be synthesized through various methods. One approach involves the decomposition of a cellulose/ferric tartrate complex system, resulting in the formation of Fe3O4 nanoparticles homogeneously deposited inside porous carbon derived from cellulose. This in-situ porous Fe3O4@C composite exhibits promising performance as a lithium-ion battery anode .


Molecular Structure Analysis

The molecular formula of this compound is C12H12Fe2O18, with a molar mass of 555.90 g/mol . The compound consists of iron (III) ions coordinated with tartaric acid ligands.


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with aqueous ammonia to produce white gelatinous Fe(OH)2 or red-brown Fe(OH)3, depending on the oxidation state of iron . Additionally, it forms a dark blue precipitate called Prussian blue when reacting with potassium ferrocyanide .


Physical And Chemical Properties Analysis

  • Appearance : this compound appears as a reddish powder .

Scientific Research Applications

1. Complex Formation and Cellulose Solvent Properties

Ferric tartrate has been studied for its complex formation properties, particularly in relation to cellulose solvents. The structure of ferric sodium tartrate (FeTNa) has been characterized using adiabatic calorimetry, confirming its nature as a typical transition metal complex with tartrate ligands. This research confirms the earlier structure proposed by Franke and outlines the probable reaction between FeTNa and cellulose, suggesting its utility in cellulose-dissolving applications (Dale & Tsao, 1980).

2. Nanoparticle Synthesis and Characterization

Iron tartrate nanoparticles have garnered attention due to their diverse applications in industrial, biological, and pharmaceutical contexts. Studies have detailed the synthesis and characterization of these nanoparticles, highlighting their significance in areas like the tanning industry, plant tissue culture media, and as a potential factor in oxidative degradation in white wine (Lathiya et al., 2018).

3. Influence on Microbial Iron Reduction and Metal Dissolution

Research has examined the effects of tartrate on microbial iron reduction and the dissolution of metals. Experiments have demonstrated that tartrate can significantly influence the microbial reduction of iron, as well as induce the release of heavy metals like Co, Cr, and Zn from anaerobic sediments (Li Hui-da, 2013).

4. Bond Structure and Solvent Properties

Studies on the bond structure of ferric-tartrate systems have linked this to the cellulose-dissolving ability of the system. Through techniques like magnetic susceptibility and absorption spectrophotometry, the relationship between bond structure and solvent properties has been established, with findings suggesting a tartrate deficiency in the FeTNa system responsible for its solvent properties (Hanby & Johnson, 1969).

5. Modification of Cellulosic Fibers

This compound has been used in the treatment of cellulose fibers, like Tencel, as a refining treatment. The impact of various treatment conditions on the properties of cellulose fibers has been studied, showing significant improvements in properties like fibrillation resistance (Kasahara et al., 2001).

6. Role in Nutrient Medium for Plant Growth

Research dating back to 1924 indicates the role of this compound in nutrient solutions for plant growth. The study observed that this compound transforms into insoluble compounds in nutrient solutions, with the process being influenced by the solution's pH and the presence of organic compounds (Reed & Haas, 1924).

7. Synthesis of Enantiomerically Pure Chiral Aggregates

Ferric ions and chiral tartrate ligands have been used to synthesize enantiomerically pure chiral ferric aggregates, representing a significant advancement in the field of chiral synthesis (Zhang et al., 2009).

Mechanism of Action

Target of Action

Ferric tartrate, a compound of iron and tartaric acid, primarily targets the body’s iron regulation system . Iron is an essential element for various biological processes, including oxygen transport, DNA synthesis, and energy production . This compound contributes to these processes by providing a source of iron that can be absorbed and utilized by the body .

Mode of Action

This compound’s mode of action involves its interaction with the body’s iron absorption mechanisms. Ferric (Fe 3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 . This process ensures that the body has a steady supply of iron for various metabolic processes.

Biochemical Pathways

This compound affects several biochemical pathways related to iron metabolism. It contributes to the process of erythropoiesis, the formation of new erythrocytes, which takes 3–4 weeks . It also plays a role in the regulation of cellular iron levels, which is largely dependent on ferritins . Moreover, this compound is involved in the process of ferroptosis, a form of cell death that is dependent on iron and characterized by lipid peroxidation .

Pharmacokinetics

The pharmacokinetics of this compound, like other iron supplements, is complex due to the ubiquity of endogenous iron and the compartmentalized sites of its action . The primary site of action of iron is the erythrocyte, and no conventional drug-receptor interaction takes place . The process of erythropoiesis, i.e., formation of new erythrocytes, takes 3–4 weeks .

Result of Action

The action of this compound results in increased iron levels in the body, contributing to the prevention and treatment of conditions such as iron deficiency anemia . By providing a source of iron that can be absorbed and utilized by the body, this compound helps ensure that various iron-dependent metabolic processes can proceed effectively .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other nutrients or substances in the gastrointestinal tract can affect the absorption of iron . Additionally, factors such as pH and the presence of certain enzymes can influence the reduction of ferric iron to ferrous iron, a key step in the body’s utilization of iron .

Safety and Hazards

Ferric tartrate is not classified as hazardous. No specific safety concerns have been reported .

Future Directions

Research into iron compounds that minimize the availability of unabsorbed iron to the gut microbiota is warranted. Additionally, exploring novel applications of ferric tartrate, such as in plant cell culture, could be an interesting avenue for future investigation .

Biochemical Analysis

Biochemical Properties

Ferric tartrate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the process of iron uptake and transport in cells . The nature of these interactions often involves the binding of this compound to these biomolecules, facilitating their function or influencing their activity.

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can affect the regulation of iron-responsive genes, which in turn can influence various cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, this compound can bind to specific enzymes or proteins, altering their function and influencing cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to iron metabolism . It interacts with various enzymes and cofactors within these pathways, and can influence metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. This involves interactions with various transporters or binding proteins, and can influence its localization or accumulation within cells .

Subcellular Localization

It is known that iron, an integral component of this compound, is found in various subcellular compartments, including the nucleus and mitochondria .

Properties

{ "Design of the Synthesis Pathway": "Ferric tartrate can be synthesized by reacting ferric chloride with potassium sodium tartrate in water.", "Starting Materials": [ "Ferric chloride", "Potassium sodium tartrate", "Water" ], "Reaction": [ "Dissolve 10 g of ferric chloride in 50 mL of water in a beaker", "Dissolve 15 g of potassium sodium tartrate in 50 mL of water in a separate beaker", "Slowly add the potassium sodium tartrate solution to the ferric chloride solution while stirring continuously", "Heat the mixture to 60-70°C and continue stirring for 30 minutes", "Allow the mixture to cool to room temperature and filter the precipitate", "Wash the precipitate with water and dry it in an oven at 100°C for 2 hours", "The resulting product is ferric tartrate" ] }

2944-68-5

Molecular Formula

C12H12Fe2O18

Molecular Weight

555.90 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioate;iron(3+)

InChI

InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1

InChI Key

SFOKDWPZOYRZFF-YDXPQRMKSA-H

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3]

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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